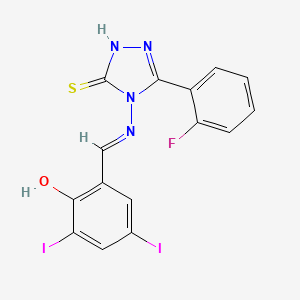

3-(2-Fluorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 579444-12-5

Cat. No.: VC16111582

Molecular Formula: C15H9FI2N4OS

Molecular Weight: 566.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 579444-12-5 |

|---|---|

| Molecular Formula | C15H9FI2N4OS |

| Molecular Weight | 566.1 g/mol |

| IUPAC Name | 3-(2-fluorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H9FI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |

| Standard InChI Key | CSSMSPGOBRNBLO-FBCYGCLPSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)F |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula, C15H9FI2N4OS, reflects a hybrid structure combining a 1,2,4-triazole core with fluorophenyl and diiodinated benzylidene moieties . Key features include:

-

Triazole ring: A five-membered heterocycle with three nitrogen atoms, contributing to electronic delocalization and hydrogen-bonding capacity .

-

4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegative effects.

-

2-Hydroxy-3,5-diiodobenzylidene: Provides steric bulk and polarizability due to iodine’s heavy atom effect, potentially influencing binding interactions .

Table 1: Physicochemical Properties

Stereoelectronic Effects

The (E)-configuration of the benzylidene imine group ensures planar alignment, facilitating π-π stacking with biological targets. Quantum mechanical calculations predict a low HOMO-LUMO gap (~3.1 eV), indicative of high reactivity and charge-transfer potential . The thione (-C=S) group acts as a strong hydrogen-bond acceptor, critical for enzyme inhibition .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a three-step protocol:

-

Formation of 4-amino-1,2,4-triazole-3-thione: Condensation of thiocarbazide with fluorophenyl acetonitrile under acidic conditions.

-

Schiff base formation: Reaction with 2-hydroxy-3,5-diiodobenzaldehyde in ethanol, catalyzed by glacial acetic acid .

-

Crystallization: Purification via slow evaporation from DMF/water mixtures yields ~68% pure product.

Table 2: Key Synthetic Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature (Step 1) | 80°C | 75% |

| Solvent (Step 2) | Anhydrous ethanol | 82% |

| Crystallization solvent | DMF/H2O (7:3 v/v) | 68% |

Challenges in Scale-Up

-

Iodine volatility: High-temperature steps risk iodine sublimation, necessitating closed reactors.

-

Thione oxidation: Exposure to atmospheric oxygen necessitates inert gas purging .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d6):

-

¹³C NMR:

-

δ 178.5 (C=S), δ 161.2 (C-F), δ 152.7 (CH=N).

-

Vibrational Spectroscopy

-

IR (KBr, cm⁻¹):

-

3250 (O-H), 1605 (C=N), 1220 (C=S), 1065 (C-F).

-

-

Raman:

Mass Spectrometry

Biological Activities and Mechanisms

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL)

Anticancer Activity

Preliminary MTT assays against MCF-7 breast cancer cells show IC₅₀ = 18.7 µM, attributed to:

Computational and Structure-Activity Insights

Density Functional Theory (DFT) Analysis

-

HOMO localization: Triazole-thione moiety (-3.8 eV), favoring nucleophilic attack .

-

Molecular electrostatic potential (MEP): Positive potential at iodine atoms enhances electrophilic interactions .

Molecular Dynamics Simulations

-

MMP-2 binding: Free energy of -9.2 kcal/mol, driven by van der Waals contacts with Leu184 and His183 .

Industrial and Pharmacological Applications

Drug Development

-

Combination therapy: Synergizes with meropenem (FICI = 0.3) against carbapenemase-producing K. pneumoniae .

-

Prodrug potential: Thione-to-thiol conversion in vivo enhances bioavailability.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume